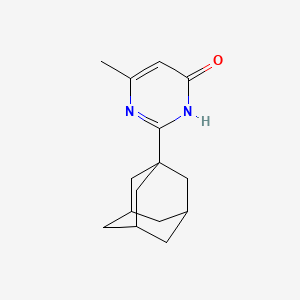

2-(1-Adamantyl)-6-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

2-(1-adamantyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-9-2-13(18)17-14(16-9)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAGZCYJKXNMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-6-methylpyrimidin-4-ol typically involves the introduction of the adamantyl group to a pyrimidine precursor. One common method is the alkylation of a pyrimidine derivative with an adamantyl halide under basic conditions. For example, the reaction of 6-methylpyrimidin-4-ol with 1-bromoadamantane in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.

Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: 2-(1-Adamantyl)-6-methylpyrimidin-4-one.

Reduction: 2-(1-Adamantyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-4-ol.

Substitution: Various substituted adamantyl-pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Adamantyl)-6-methylpyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antiviral and anticancer properties due to the presence of the adamantyl group, which is known to enhance biological activity.

Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting their function. This can lead to the modulation of various biological pathways, such as signal transduction and enzyme activity .

Comparison with Similar Compounds

2-(Diethylamino)-6-methylpyrimidin-4-ol/one

- Structure: Differs by replacing the adamantyl group with a diethylamino moiety.

- Role : Primary metabolite of the insecticide pirimiphos-methyl, detected in urine as a biomarker of exposure .

- Toxicity : Less toxic than the parent compound but reflects environmental degradation and metabolic activation pathways .

4-Methyl-6-(methylthio)pyrimidin-2-ol

2-Amino-6-methyl-4-pyrimidinol

2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-ol (ChEMBL500351)

- Structure : Methoxybenzyl-sulfanyl substituent at the 2-position.

- Specificity: The adamantyl group in 2-(1-adamantyl)-6-methylpyrimidin-4-ol may confer selectivity for non-metalloprotease targets due to steric hindrance .

Adamantyl-Containing Compounds with Different Backbones

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN/CD437)

- Structure : Adamantyl group attached to a naphthalene-carboxylic acid backbone.

- Bioactivity : Induces p53-independent apoptosis in breast cancer cells by upregulating WAF1/CIP1 and bax mRNA .

- Mechanism: Unlike traditional retinoids, AHPN stabilizes p21 mRNA post-transcriptionally, bypassing nuclear receptor pathways .

2-(1-Adamantyl)ethanol (AdEtOH)

- Structure: Ethanol-linked adamantyl group.

- Applications : Used in biochemical assays to study adamantyl interactions with proteins (e.g., MHC loading enhancers) .

- Pharmacokinetics : Polar hydroxyl group improves solubility compared to hydrophobic pyrimidin-4-ol derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Insights

- Adamantyl Group Impact: The 1-adamantyl moiety enhances steric bulk and metabolic stability, making this compound distinct from smaller analogs like 2-(diethylamino)-6-methylpyrimidin-4-ol .

- Therapeutic Potential: While AHPN demonstrates anticancer activity, pyrimidin-4-ol derivatives may excel in neurological applications due to their balanced hydrophobicity .

- Synthetic Flexibility: Adamantyl derivatives are synthesized under mild conditions, enabling diverse functionalization compared to sulfur- or amino-substituted pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.